molecular formula C₄₉H₅₅Cl₆NO₁₉ B1140392 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 160651-89-8

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B1140392
CAS No.: 160651-89-8
M. Wt: 1174.67
InChI Key:
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Description

A intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic.

Scientific Research Applications

Stereoselective Synthesis and Derivative Formation

In the field of organic chemistry, the compound and related structures have been primarily utilized in stereoselective synthesis processes. For instance, Gerber and Vogel (2001) discussed the stereoselective synthesis of pentols and the total asymmetric synthesis of anhydrohepturonic acid derivatives and beta-C-manno-Pyranosides, which are essential for constructing complex carbohydrate structures (Gerber & Vogel, 2001). Similarly, Marchionni and Vogel (2001) developed a non-iterative method for synthesizing long-chain and polycyclic polypropanoate fragments, starting from ethylidenebis furans (Marchionni & Vogel, 2001).

Photoinduced Electron Transfer and Synthesis of Carbohydrate Derivatives

The photoinduced electron transfer technique has been applied to synthesize carbohydrate derivatives. Cossy et al. (1995) demonstrated this method in synthesizing C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995).

Development of Novel Carbocyclic Nucleosides

Hřebabecký et al. (2006) focused on the development of novel carbocyclic nucleosides derived from hydroxymethylbicyclo heptanediol, demonstrating the versatility of these complex organic structures in nucleoside synthesis (Hřebabecký et al., 2006).

Asymmetric Synthesis for Pharmaceutical Applications

The asymmetric synthesis of complex organic compounds is crucial for pharmaceutical applications. Fleming and Lawrence (1998) reported on the stereocontrol in organic synthesis using silicon-containing compounds, highlighting the significance of these methodologies in drug development (Fleming & Lawrence, 1998).

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55Cl6NO19/c1-24-28(70-41(62)35(59)34(26-14-10-8-11-15-26)56-42(63)75-45(3,4)22-57)19-49(66)39(73-40(61)27-16-12-9-13-17-27)37-47(7,38(60)36(33(24)46(49,5)6)72-44(65)68-21-32(51)55-53)29(71-43(64)67-20-31(50)54-52)18-30-48(37,23-69-30)74-25(2)58/h8-17,28-30,34-37,39,57,59,66H,18-23H2,1-7H3,(H,56,63)/t28-,29-,30+,34-,35+,36+,37-,39-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONRMLYHJPPIEB-MIXGCZKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55Cl6NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1174.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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